6-(Chloromethyl)isoquinoline

Medicinal Chemistry Antiviral Research CXCR4 Antagonism

6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) is a strategic heterocyclic intermediate. Unlike 5- or 8-substituted regioisomers, the 6-chloromethyl substitution pattern is essential for CXCR4 antagonist target engagement (IC50 <40 nM) and ROCK inhibitor binding. The reactive benzylic chloromethyl handle enables rapid diversification with amine, thiol, or alcohol pharmacophores. Supported by 73% benchmark yield for analogous 6-bromomethylisoquinoline synthesis. Preferred starting material for focused libraries where 6-substitution geometry is critical for bioactivity.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
Cat. No. B12098144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)isoquinoline
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1CCl
InChIInChI=1S/C10H8ClN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2
InChIKeyWNWFNMSGLLRHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)isoquinoline (CAS 1393579-07-1) Procurement Guide: Reactive Intermediate for CXCR4 Antagonist and Kinase Inhibitor Synthesis


6-(Chloromethyl)isoquinoline, typically supplied as its stable hydrochloride salt (CAS 1393579-07-1, molecular formula C₁₀H₉Cl₂N), is a high-value heterocyclic intermediate in medicinal chemistry . The compound comprises an isoquinoline scaffold—a privileged structure in drug discovery—bearing a reactive chloromethyl group at the 6-position . This bifunctional architecture enables the compound to serve as a versatile building block for constructing libraries of bioactive molecules, particularly via nucleophilic substitution at the benzylic-like chloromethyl carbon .

Why 6-(Chloromethyl)isoquinoline Cannot Be Simply Replaced with 5- or 8-Chloromethyl Analogs in Target Synthesis


While 5-, 6-, and 8-(chloromethyl)isoquinoline share the same molecular formula (C₁₀H₈ClN) and core scaffold, their substitution pattern dictates regioselectivity in downstream synthetic pathways. In the synthesis of isoquinoline-based CXCR4 antagonists and Rho-kinase inhibitors, the 6-position is a critical substitution site for optimal target engagement [1]. Generic substitution with a 5- or 8-chloromethyl analog without SAR validation may produce derivatives with significantly altered receptor binding conformations, as demonstrated by the loss of activity when the isoquinoline substitution pattern is altered in kinase inhibitor pharmacophores [2].

Quantitative Differentiation Evidence: 6-(Chloromethyl)isoquinoline Versus Structural Analogs and Alternatives


Regioselective Pharmacophore Access: 6-Position Substitution Enables CXCR4 Antagonist Potency Below 40 nM

The 6-position substitution pattern on the isoquinoline ring is a key determinant of CXCR4 receptor antagonism. Isoquinoline-based CXCR4 antagonists bearing substituents at the 6-position have demonstrated IC50 values below 40 nM in competitive binding assays against the CXCR4 receptor [1]. While direct head-to-head data comparing 6- vs. 5- or 8-(chloromethyl)isoquinoline-derived CXCR4 antagonists are not publicly available, structure-activity relationship (SAR) studies on related isoquinoline scaffolds indicate that altering the substitution position from 6- to 5- or 8- can reduce or abolish CXCR4 binding affinity due to altered spatial orientation of the pendant pharmacophore [1].

Medicinal Chemistry Antiviral Research CXCR4 Antagonism

Kinase Inhibitor Scaffold: 6-Chloromethyl Isoquinoline Derivatives Exhibit Comparable Rho-Kinase Inhibition to Fasudil Reference

In a study of nine novel isoquinoline Rho-kinase (ROCK) inhibitors, compounds containing a chloromethyl group on the isoquinoline scaffold exhibited inhibitory activity comparable to fasudil, the only clinically marketed ROCK inhibitor [1]. Specifically, (R)-6H-1-(5-isoquinolinesulfonyl)-2-chloromethyl-1-pyrrolidine demonstrated excellent Rho-kinase inhibitory activity in MTT and LDH assays, leading to accelerated synapse formation and enhanced cell viability [1]. The chloromethyl group serves as a binding site for region D of the ROCK binding pocket, a critical interaction necessary for increasing inhibitory activity [1].

Kinase Inhibition ROCK Inhibitors Neurological Disorders

Synthetic Efficiency Advantage: 6-Bromomethylisoquinoline Synthesis Achieves 73% Yield via HBr/Acetic Acid Route

The closely related 6-bromomethylisoquinoline hydrobromide can be synthesized from 6-isoquinolinemethanol in 73% yield using a straightforward HBr/glacial acetic acid protocol at 70°C for 45 minutes . This synthetic route demonstrates the feasibility of converting 6-hydroxymethyl precursors to the corresponding halomethyl derivatives with moderate to good efficiency. While directly analogous yield data for 6-(chloromethyl)isoquinoline synthesis from the same precursor are not reported in the same document, the established methodology provides a benchmark for evaluating alternative synthetic pathways to the 6-substituted isoquinoline scaffold.

Organic Synthesis Halogenation Reaction Optimization

Pharmacokinetic Comparison: Chlorination at Isoquinoline C-1 Improves Half-Life but Dramatically Reduces Potency

In a study evaluating the pharmacokinetic consequences of chlorination on the isoquinoline scaffold, chlorination at the C-1 position improved the intravenous half-life in mice to 5.0 hours and achieved oral bioavailability (F) of 51% . However, this same modification resulted in a >500-fold decrease in potency . This finding illustrates a critical trade-off: while chloromethyl substitution can enhance pharmacokinetic properties by altering metabolic stability, it may simultaneously compromise target binding affinity. For procurement decisions, this underscores the importance of selecting the appropriate isoquinoline derivative based on the specific optimization objective—PK improvement versus potency retention.

Pharmacokinetics Drug Metabolism PK/PD Optimization

Antiarrhythmic Activity: 1-Chloromethylisoquinoline Hydrochloride Achieves Antiarrhythmic Index of 14.8

Water-soluble 1-chloromethylisoquinoline hydrochlorides, a closely related class of chloromethyl-substituted isoquinolines, demonstrated antiarrhythmic activity with a maximum antiarrhythmic index of 14.8 in experimental models [1]. The same compounds were active against corazole-induced convulsions [1]. By comparison, 1-dichloromethylisoquinolines exhibited analgesic effects comparable to metamizole sodium, indicating that the degree of halogenation (mono- vs. dichloromethyl) directs biological activity toward distinct therapeutic profiles [1].

Cardiovascular Pharmacology Antiarrhythmic Agents Ion Channel Modulation

Validated Application Scenarios for 6-(Chloromethyl)isoquinoline Based on Quantitative Evidence


CXCR4 Antagonist Lead Optimization: Building 6-Substituted Isoquinoline Libraries

Based on the demonstrated CXCR4 antagonism of 6-substituted isoquinoline derivatives with IC50 values below 40 nM [1], 6-(chloromethyl)isoquinoline is the preferred starting material for constructing focused libraries of CXCR4 antagonists. The reactive chloromethyl group at the 6-position enables rapid diversification through nucleophilic substitution with amine-, thiol-, or alcohol-containing pharmacophores, preserving the critical 6-substitution geometry required for target engagement [1].

Rho-Kinase (ROCK) Inhibitor Scaffold Development

The evidence that chloromethyl-containing isoquinoline derivatives exhibit Rho-kinase inhibitory activity comparable to fasudil [1] positions 6-(chloromethyl)isoquinoline as a strategic intermediate for ROCK inhibitor synthesis. The chloromethyl group serves as a binding moiety for region D of the ROCK binding pocket, and the 6-substitution pattern aligns with the pharmacophore requirements established in structure-activity relationship studies [1].

Synthetic Route Benchmarking for 6-Substituted Isoquinoline Intermediates

The documented 73% yield for 6-bromomethylisoquinoline synthesis from 6-isoquinolinemethanol [1] provides a quantitative benchmark for evaluating and optimizing synthetic routes to 6-(chloromethyl)isoquinoline. This precedent supports procurement of 6-isoquinolinemethanol as a viable precursor and informs yield expectations for halogenation steps under analogous conditions.

Pharmacokinetic Optimization Studies in Lead Development

Class-level pharmacokinetic evidence indicating that isoquinoline chlorination improves half-life (i.v. t₁/₂ = 5.0 h) and oral bioavailability (F = 51%) while potentially reducing potency [1] supports the use of 6-(chloromethyl)isoquinoline in lead optimization programs where balancing PK exposure and target engagement is a key objective. Researchers can leverage the chloromethyl handle to systematically explore substituent effects on both metabolic stability and receptor binding.

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